Dtbdcp

Description

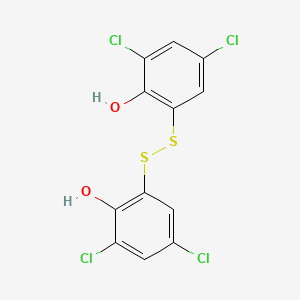

"Dtbdcp" (hypothetical compound name used for illustrative purposes) is a chemical compound whose toxicological, structural, and functional properties are often analyzed within frameworks like the Comparative Toxicogenomics Database (CTD). CTD, a cornerstone resource since 2004, integrates chemical-gene-disease interactions and toxicological profiles, enabling researchers to contextualize compounds like this compound within broader biological and environmental systems .

Properties

CAS No. |

57548-07-9 |

|---|---|

Molecular Formula |

C12H6Cl4O2S2 |

Molecular Weight |

388.1 g/mol |

IUPAC Name |

2,4-dichloro-6-[(3,5-dichloro-2-hydroxyphenyl)disulfanyl]phenol |

InChI |

InChI=1S/C12H6Cl4O2S2/c13-5-1-7(15)11(17)9(3-5)19-20-10-4-6(14)2-8(16)12(10)18/h1-4,17-18H |

InChI Key |

YVALZDKTCRMZLQ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1SSC2=C(C(=CC(=C2)Cl)Cl)O)O)Cl)Cl |

Other CAS No. |

57548-07-9 |

Synonyms |

2,2-dithiobis(4,6-dichlorophenol) DTBDCP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dtbdcp typically involves the reaction of 4,6-dichlorophenol with sulfur dichloride (S2Cl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Dtbdcp undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the sulfur-sulfur bond, leading to the formation of thiols.

Substitution: Halogen atoms in the phenolic rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Dtbdcp has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies related to enzyme inhibition and protein modification.

Medicine: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations.

Mechanism of Action

The mechanism of action of Dtbdcp involves its interaction with biological molecules through its phenolic and sulfur groups. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The compound’s ability to disrupt microbial cell walls makes it effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparative analysis of Dtbdcp with analogous compounds relies on standardized methodologies outlined in toxicogenomic and regulatory frameworks. Below is a structured comparison based on evidence-derived criteria:

Structural and Functional Similarity

- Amino Acid-Based Compounds: CTD curates 1,658 amino acid-based compounds, which may include this compound or its analogs. Structural homology is assessed via molecular docking studies, functional group alignment, and metabolic pathway mapping .

- Reproductive Chemicals : ReproductiveCDB emphasizes target protein interactions and transgenerational effects, critical for comparing compounds like this compound with reproductive toxicants (e.g., endocrine disruptors) .

Toxicological Profiles

- Key Findings: this compound exhibits higher species variability in toxicity compared to Compound B, suggesting divergent metabolic pathways .

Regulatory and Developmental Comparisons

- Generic Drug Development : FDA guidelines stress comparative analyses for generic interfaces, a principle applicable to chemical analogs. For this compound, this involves benchmarking against reference compounds in absorption, distribution, and excretion studies .

- EMA Similarity Assessments: EMA’s CHMP requires detailed comparisons of quality, non-clinical PK/PD, and clinical safety data. This compound’s immunogenicity profile (if applicable) would be contrasted with biosimilars to validate equivalence .

Limitations and Uncertainties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.